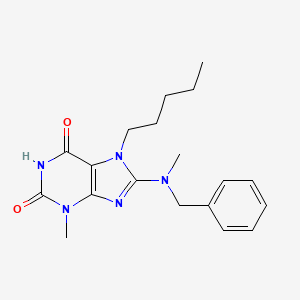

8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of purine, which is an aromatic organic compound. It contains several functional groups including a benzyl group, a methyl group, and an amino group . These functional groups can potentially influence the compound’s reactivity and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving condensation or substitution reactions . The exact method would depend on the starting materials and the specific functional groups present in the final compound.Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino and methyl groups, which can act as nucleophiles in reactions . Additionally, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación

α-Amylase Inhibition for Diabetes Treatment

The inhibition of the α-amylase enzyme is a promising approach for diabetes treatment. Compounds structurally related to “8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione” have been designed and synthesized for their potential to inhibit α-amylase . These compounds could slow down the digestion and absorption of carbohydrates, leading to a more regulated blood glucose level.

Fibroblast Growth Factor Receptor (FGFR) Inhibition in Cancer Therapy

Abnormal activation of FGFR signaling pathways is implicated in various cancers. Derivatives of the compound have shown potent inhibitory activity against FGFR1, 2, and 3, which are crucial for cancer cell proliferation and migration . This suggests that the compound could serve as a lead for developing new cancer therapeutics.

Molecular Docking and Dynamics Simulations

The compound’s analogs have been used in molecular docking and dynamics simulations to understand their interaction with biological targets such as enzymes and receptors . This application is vital for predicting the efficacy and stability of potential drugs in a dynamic biological environment.

Antidiabetic Drug Development

The compound’s analogs have demonstrated significant antidiabetic action, with excellent inhibition values, outperforming standard treatments in some cases . This indicates their potential use in the development of future antidiabetic drugs.

Bioluminescent Imaging

While not directly related to the exact compound, similar structures like Furimazine are used in bioluminescent imaging. This application allows for the visualization of cellular and molecular processes in real-time, which is invaluable in research.

ADMET Profiling

The compound’s analogs have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to predict their pharmacokinetic properties and potential toxicity . This is a crucial step in drug development to ensure safety and efficacy.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-[benzyl(methyl)amino]-3-methyl-7-pentylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-4-5-9-12-24-15-16(23(3)19(26)21-17(15)25)20-18(24)22(2)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKOPCKKBQQANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2949109.png)

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2949113.png)

![4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2949114.png)

![4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2949119.png)

![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate](/img/structure/B2949121.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2949122.png)